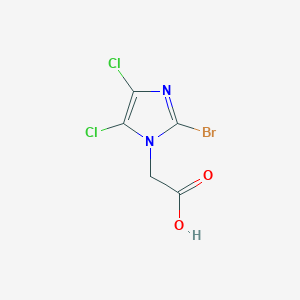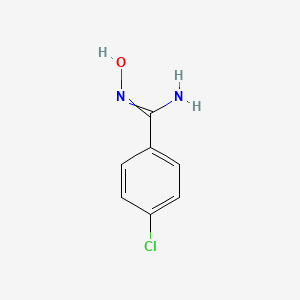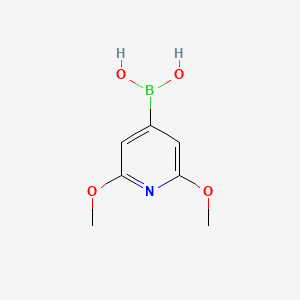
2-cyano-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide
Übersicht
Beschreibung
2-cyano-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide, otherwise known as 4-methoxy-2-cyano-N-methylphenylpropionamide, is a synthetic compound that can be used in a variety of scientific applications. It is a colorless crystalline solid that is soluble in water and other organic solvents. This compound is unique in its ability to act as a catalyst for a wide range of chemical reactions, making it an important tool in the laboratory.
Wissenschaftliche Forschungsanwendungen
4-methoxy-2-cyano-N-methylphenylpropionamide has a wide range of scientific research applications. It has been used as a catalyst for a variety of chemical reactions, including the synthesis of a variety of pharmaceuticals, such as the anti-cancer drug, 5-fluorouracil. It has also been used as a catalyst for the synthesis of a variety of natural products, such as the anti-inflammatory drug, ibuprofen. In addition, it has been used in the synthesis of a variety of other compounds, such as dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 4-methoxy-2-cyano-N-methylphenylpropionamide is not yet fully understood. However, it is believed that the compound acts as a catalyst for the formation of a variety of chemical bonds. Specifically, it is believed that the compound acts as a Lewis acid, which is able to form a covalent bond with an electron-rich species, such as a carbon-carbon double bond. This bond formation is believed to be responsible for the catalytic activity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methoxy-2-cyano-N-methylphenylpropionamide are not yet fully understood. However, it is believed that the compound may have a number of beneficial effects. For example, it has been suggested that the compound may have anti-inflammatory and anti-cancer properties. Additionally, it has been suggested that the compound may have a number of other beneficial effects, such as being an antioxidant and having anti-aging properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-methoxy-2-cyano-N-methylphenylpropionamide in laboratory experiments include its high reactivity and its ability to catalyze a wide range of chemical reactions. Additionally, the compound is relatively inexpensive and easy to obtain. However, there are also a number of potential limitations to using this compound in laboratory experiments. For example, the compound is highly toxic and should be handled with care. Additionally, the compound is not very stable and can easily decompose when exposed to heat or light.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-methoxy-2-cyano-N-methylphenylpropionamide. One potential direction is the development of new synthetic methods for the synthesis of this compound. Additionally, further research could be conducted to determine the biochemical and physiological effects of this compound. Additionally, further research could be conducted to explore the potential applications of this compound in the pharmaceutical industry. Additionally, further research could be conducted to explore the potential of this compound as a catalyst for a variety of chemical reactions. Finally, further research could be conducted to explore the potential of this compound as an antioxidant and an anti-aging agent.
Eigenschaften
IUPAC Name |
2-cyano-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-5-3-4-6-17(13)20-18(21)15(12-19)11-14-7-9-16(22-2)10-8-14/h3-10,15H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJJQYYIDRSSKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(CC2=CC=C(C=C2)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)hexahydro-1H-pyrrolo[3',4':4,5]isoxazolo[3,2-c][1,4]oxazine-1,3(2H)-dione](/img/structure/B3033828.png)


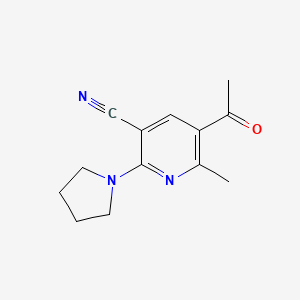
![1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one](/img/structure/B3033832.png)
![3-(4-cyanophenyl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid](/img/structure/B3033833.png)
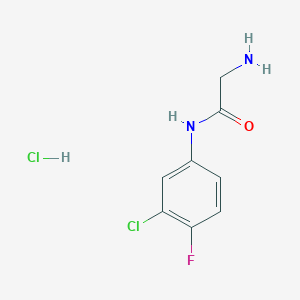

![4-[(3aS,4R,9bR)-6,7-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B3033842.png)

